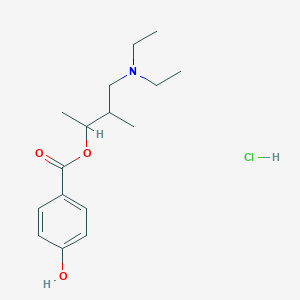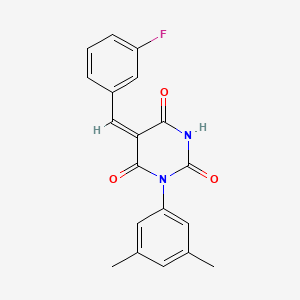
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide, also known as MPP, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. MPP is a white crystalline compound with a molecular weight of 342.35 g/mol and a melting point of 160-162°C.
作用机制
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide exerts its effect by binding to the pore region of the voltage-gated sodium channels, thereby blocking the influx of sodium ions into the neuron. This leads to a decrease in the amplitude and frequency of action potentials, resulting in a decrease in neuronal excitability. This compound is selective for the Nav1.7 subtype of sodium channels, which are predominantly expressed in sensory neurons and play a crucial role in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can block the Nav1.7 sodium channels with an IC50 value of 12 nM. This compound has also been shown to reduce the excitability of sensory neurons and decrease the release of neurotransmitters such as glutamate and substance P. In vivo studies have demonstrated that this compound can reduce pain behavior in animal models of neuropathic pain.
实验室实验的优点和局限性
The use of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide in lab experiments has several advantages. This compound is a potent and selective blocker of the Nav1.7 sodium channels, making it a valuable tool for investigating the role of these channels in various neurological disorders. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are also some limitations to the use of this compound. This compound is a small molecule that can easily diffuse across cell membranes, making it difficult to target specific neurons or tissues. In addition, this compound has a relatively short half-life, which can limit its effectiveness in some experiments.
未来方向
There are several future directions for research on 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide. One area of interest is the development of more potent and selective blockers of the Nav1.7 sodium channels. This could lead to the development of new drugs for the treatment of chronic pain and other neurological disorders. Another area of interest is the investigation of the role of Nav1.7 sodium channels in other physiological processes, such as cardiovascular function and inflammation. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, including its metabolism and distribution in vivo.
合成方法
The synthesis of 2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide involves the reaction between 2-methyl-5-nitrophenol and 4-methoxyphenol with propanoyl chloride in the presence of a base such as pyridine. The reaction occurs through an acylation process, resulting in the formation of this compound. The yield of this compound is around 60-70% and the purity can be improved through recrystallization.
科学研究应用
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide has been extensively studied for its potential use in various research applications. One of the main applications of this compound is in the field of neuroscience, where it is used as a tool to study the function of ion channels in the brain. This compound is a potent blocker of the voltage-gated sodium channels, which are responsible for the generation of action potentials in neurons. By blocking these channels, this compound can be used to investigate the role of sodium channels in various neurological disorders such as epilepsy and chronic pain.
属性
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methyl-5-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-11-4-5-13(19(21)22)10-16(11)18-17(20)12(2)24-15-8-6-14(23-3)7-9-15/h4-10,12H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMCDKSRHHBSGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 4-[(3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methylbenzoyl)amino]benzoate](/img/structure/B5191788.png)
![N-(3-fluoro-4-methylphenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5191797.png)
![1-(3,4-dimethoxyphenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B5191801.png)
![N-[3-(dimethylamino)propyl]-2-phenoxyacetamide](/img/structure/B5191812.png)

![4-({[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B5191830.png)
![methyl 1-cyano-2-{[(dimethylamino)methylene]amino}-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B5191833.png)
![2-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-naphthalenesulfonate](/img/structure/B5191863.png)
![N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B5191868.png)
![methyl 2-[(3-{[(benzylthio)acetyl]amino}-2-methylbenzoyl)amino]benzoate](/img/structure/B5191883.png)

![methyl 4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzoate](/img/structure/B5191894.png)
![2-(2-{[4-(2-furoyl)-1-piperazinyl]methyl}-1H-pyrrol-1-yl)pyrimidine trifluoroacetate](/img/structure/B5191897.png)